molecular formula C16H12O3S B14707202 5-Methoxy-3-phenyl-1-benzothiophene-2-carboxylic acid CAS No. 23343-13-7

5-Methoxy-3-phenyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B14707202
CAS No.: 23343-13-7
M. Wt: 284.3 g/mol
InChI Key: FXLAQOPVIJVSSE-UHFFFAOYSA-N
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Description

5-Methoxy-3-phenyl-1-benzothiophene-2-carboxylic acid: is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-phenyl-1-benzothiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-mercaptobenzoic acid with phenylacetylene in the presence of a catalyst can yield the desired benzothiophene derivative . The reaction conditions typically involve heating the reactants in a suitable solvent, such as toluene, under reflux.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3-phenyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry: In chemistry, 5-Methoxy-3-phenyl-1-benzothiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies due to its potential biological activities. It can be used as a probe to study enzyme interactions and cellular pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-phenyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Benzofuran derivatives: These compounds share a similar core structure but have an oxygen atom instead of sulfur.

    Thiophene derivatives: These compounds have a sulfur atom in a five-membered ring but lack the benzene ring fused to it.

Uniqueness: 5-Methoxy-3-phenyl-1-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

23343-13-7

Molecular Formula

C16H12O3S

Molecular Weight

284.3 g/mol

IUPAC Name

5-methoxy-3-phenyl-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C16H12O3S/c1-19-11-7-8-13-12(9-11)14(15(20-13)16(17)18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)

InChI Key

FXLAQOPVIJVSSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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